molecular formula C19H23N3O4S B5419868 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide

5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide

Cat. No.: B5419868
M. Wt: 389.5 g/mol
InChI Key: KWHZWRPJKXWWKA-UHFFFAOYSA-N
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Description

5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a methylbenzamide moiety. Its structural complexity allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[4-(2-Hydroxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide.

    Reduction: Formation of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfanyl-2-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group allow it to bind to these targets, potentially modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use. The sulfonyl and benzamide groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: A medication used to treat benign prostatic hyperplasia, also featuring a piperazine ring.

    Urapidil: An antihypertensive agent with structural similarities.

Uniqueness

5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and sulfonyl groups differentiate it from other piperazine derivatives, potentially offering unique therapeutic benefits and applications in research.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-7-8-15(13-16(14)19(20)23)27(24,25)22-11-9-21(10-12-22)17-5-3-4-6-18(17)26-2/h3-8,13H,9-12H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHZWRPJKXWWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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